

Introduction: The Scientific Context of Formoterol Fumarate

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Compound of Interest

Compound Name: *FORMOTEROL FUMARATE*

Cat. No.: *B128515*

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Formoterol fumarate is a highly potent, long-acting β 2-adrenergic receptor agonist (LABA) distinguished by its rapid onset and extended duration of action, lasting up to 12 hours.[1][2] Primarily recognized for its clinical efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD), its utility in laboratory research is expanding.[1][3] Beyond respiratory studies, recent investigations have highlighted its potential in treating mitochondrial dysfunction, opening new avenues for research in acute and chronic injuries.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols for the effective delivery of **formoterol fumarate** in common laboratory settings, covering both in vitro cellular assays and in vivo preclinical models. The focus is on ensuring methodological robustness, reproducibility, and a clear understanding of the scientific principles underpinning each delivery choice.

Section 1: Physicochemical Properties & Essential Handling

A thorough understanding of **formoterol fumarate's** properties is the foundation of successful experimentation. The compound is typically supplied as a dihydrate, a white to yellowish-white crystalline powder.[5][6] Its solubility and stability dictate appropriate solvent selection and storage conditions, which are critical for maintaining its biological activity.

Key Physicochemical Data

The following table summarizes the essential properties of **formoterol fumarate** dihydrate.

Property	Value	Source(s)
Chemical Formula	$(C_{19}H_{24}N_2O_4)_2 \cdot C_4H_4O_4 \cdot 2H_2O$	[4]
Molecular Weight	~840.9 g/mol (dihydrate)	[7]
Appearance	White to yellowish-white crystalline powder	[5]
Melting Point	~138°C (with decomposition)	[5]
Water Solubility	Very slightly soluble (~1.5 g/L)	[5][8]
Organic Solubility	Soluble in methanol; Very soluble in DMSO (~20 mg/mL); Slightly soluble in ethanol and 2-propanol	[5][9][10][11]
pKa	7.9 (Phenol), 9.2 (Amine)	[8]

Storage and Stability

Proper storage is paramount to prevent degradation.

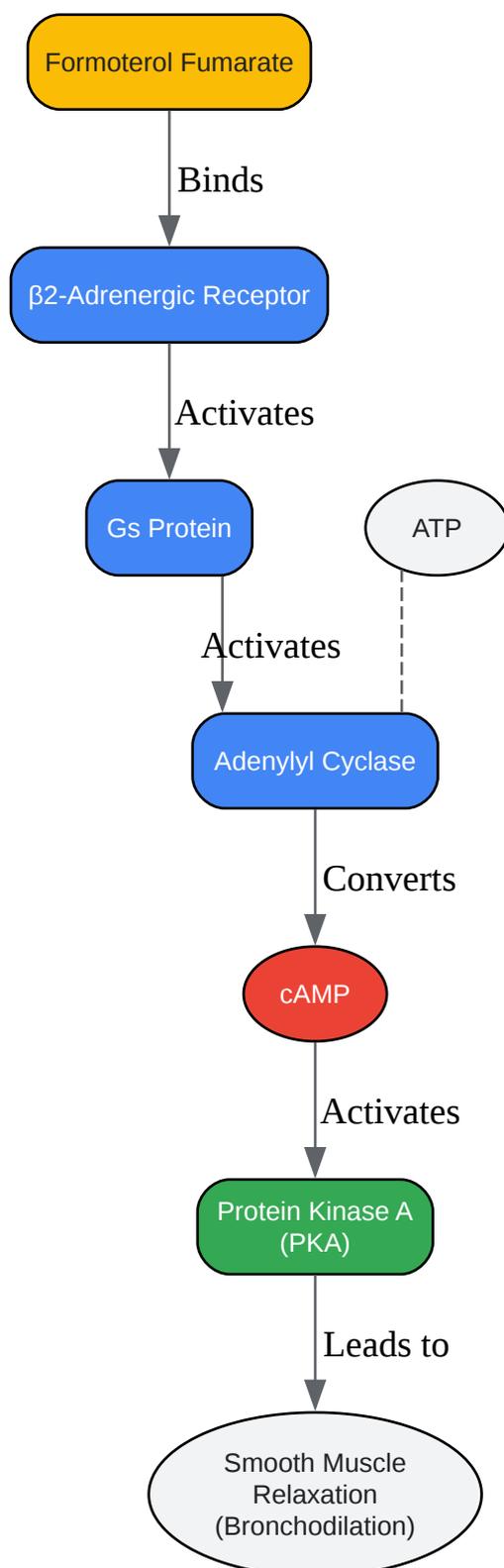
- **Solid Form:** The solid powder should be stored protected from light and heat.[12][13] Recommended storage is often between 15-25°C, though some suppliers recommend -20°C for long-term stability.[9][13] Always refer to the supplier's specific instructions. The solid is generally stable for years under appropriate conditions.[9]
- **Stock Solutions:** Solutions prepared in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[10][14] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light.[11][15]

Section 2: Mechanism of Action: The β 2-Adrenergic Receptor Pathway

Formoterol exerts its therapeutic effects by binding to and activating β 2-adrenergic receptors, which are G-protein coupled receptors predominantly found on the smooth muscle cells of the bronchial airways.[1][16] This binding initiates a specific intracellular signaling cascade.

- **Receptor Activation:** Formoterol binds to the β 2-adrenergic receptor.
- **G-Protein Stimulation:** The activated receptor stimulates the associated Gs protein.
- **Adenylyl Cyclase Activation:** The Gs protein activates the enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][16]
- **PKA Activation & Calcium Regulation:** The increase in intracellular cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets, leading to the inactivation of myosin light-chain kinase and a decrease in intracellular calcium concentrations.[17]
- **Bronchodilation:** The net effect is the relaxation of the airway smooth muscle, resulting in bronchodilation and easier airflow.[1]

Diagram: Formoterol Signaling Pathway



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Caption: Signaling cascade of **formoterol fumarate** via the β 2-adrenergic receptor.

Section 3: In Vitro Delivery Methods

For cell-based assays, the primary challenge is to prepare a stable, homogenous solution of **formoterol fumarate** and apply it to the cell culture medium at a precise final concentration without inducing solvent-related cytotoxicity.

Protocol 3.1: Preparation of Stock and Working Solutions for Cell Culture

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, followed by dilution to a final working concentration in an aqueous cell culture medium.

Rationale: **Formoterol fumarate** has low aqueous solubility.[5] Using a highly soluble organic solvent like Dimethyl Sulfoxide (DMSO) for the initial stock solution allows for the preparation of a high-concentration, stable stock that can be diluted significantly into the aqueous culture medium, ensuring the final solvent concentration is non-toxic to cells (typically $\leq 0.1\%$).[9]

Materials:

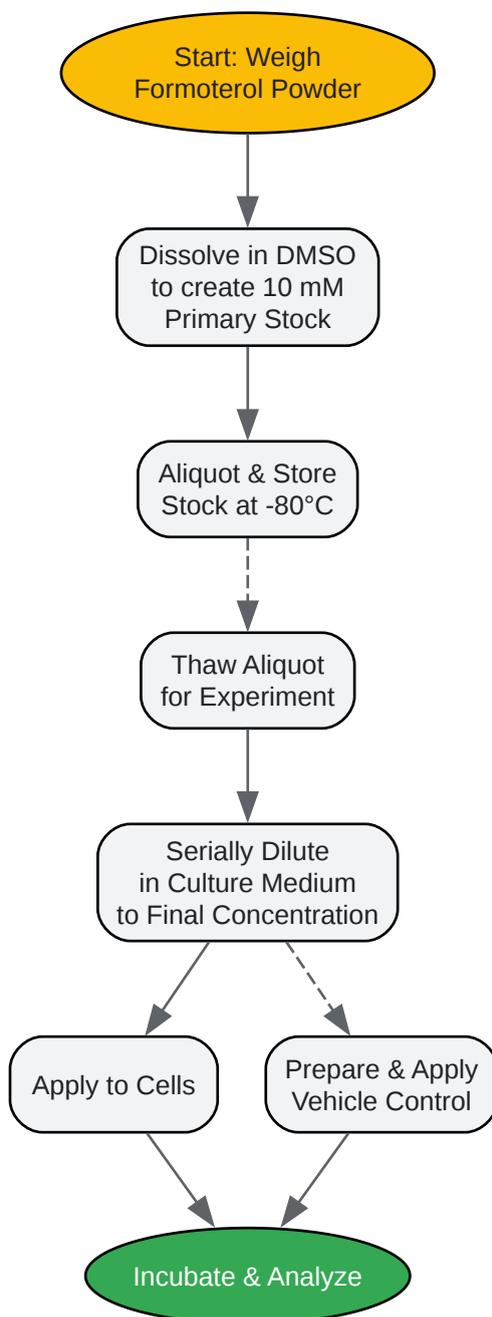
- **Formoterol Fumarate** Dihydrate powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
- Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated pipettes

Step-by-Step Methodology:

- Pre-computation: Calculate the mass of **formoterol fumarate** powder required to prepare a 10 mM stock solution in DMSO. (e.g., For a 1 mL stock, weigh 0.841 mg of **formoterol fumarate** dihydrate, MW ~ 840.9 g/mol).
- Weighing: Accurately weigh the calculated amount of **formoterol fumarate** in a sterile microcentrifuge tube. Conduct this in a fume hood or a ventilated balance enclosure.

- **Dissolution:** Add the calculated volume of sterile DMSO to the powder. Vortex vigorously until the powder is completely dissolved, ensuring no visible particulates remain. This creates your high-concentration primary stock solution (e.g., 10 mM).
- **Intermediate Dilution (Optional but Recommended):** Perform a serial dilution from the primary stock to create intermediate stocks (e.g., 1 mM, 100 μ M) using sterile DMSO. This minimizes pipetting errors when preparing final working solutions.
- **Storage of Stocks:** Aliquot the stock solutions into single-use, light-protected tubes and store at -20°C or -80°C .^[14]
- **Preparation of Working Solution:** On the day of the experiment, thaw a stock aliquot. Dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 nM final concentration from a 10 μ M intermediate stock, perform a 1:1000 dilution (e.g., add 1 μ L of stock to 1 mL of medium).
- **Application to Cells:** Immediately after preparation, mix the working solution gently by inversion and add it to the cell culture wells. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (typically $<0.5\%$, ideally $\leq 0.1\%$).
- **Validation/Control:** Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of DMSO in the medium as the formoterol-treated cells.

Diagram: In Vitro Solution Preparation Workflow



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Caption: Workflow for preparing formoterol solutions for cell-based assays.

Section 4: In Vivo Delivery Methods

The choice of in vivo delivery route is dictated by the research objective. For studies modeling respiratory diseases, direct administration to the lungs via inhalation or instillation is preferred to maximize local concentration and minimize systemic side effects.[4]

Protocol 4.1: Administration via Nebulization in Rodents

Nebulization transforms a liquid solution or suspension into an aerosol, which can be inhaled by the animal. This method mimics the clinical delivery of formoterol and is suitable for achieving uniform lung deposition.[18][19]

Rationale: This non-invasive technique allows for repeated dosing and provides a physiologically relevant model of inhaled drug delivery. It is ideal for chronic studies and for assessing the pharmacological response in the airways.

Materials:

- **Formoterol fumarate**
- Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) as the vehicle
- Jet nebulizer (e.g., PARI-LC Plus®) and air compressor[18]
- Nose-only or whole-body inhalation exposure chamber
- Animal restraints (for nose-only systems)

Step-by-Step Methodology:

- **Animal Acclimatization:** Acclimate the animals (e.g., mice or rats) to the restraint tubes and/or exposure chamber for several days prior to the study to minimize stress-induced artifacts.
- **Solution Preparation:** Prepare a solution of **formoterol fumarate** in sterile saline at the desired concentration. The concentration will depend on the nebulizer's output rate, the exposure duration, and the target lung deposition dose. Perform dose-ranging studies to determine the appropriate concentration.[20]
- **System Setup:** Assemble the nebulizer, compressor, and exposure chamber according to the manufacturer's instructions. Ensure the system is clean and calibrated.
- **Animal Loading:** Place the animals into the restraints or chamber.

- **Nebulization:** Add the calculated volume of the formoterol solution to the nebulizer cup. Turn on the compressor to begin aerosol generation and expose the animals for the predetermined duration (e.g., 10-30 minutes).
- **Monitoring:** Continuously monitor the animals for any signs of distress during the exposure.
- **Post-Exposure:** After the exposure period, turn off the compressor. Carefully remove the animals from the chamber and return them to their home cages. Monitor their recovery.
- **Validation:** The delivered dose should be validated. This can be estimated via chamber concentration monitoring and calculations or confirmed by quantifying formoterol levels in lung tissue or bronchoalveolar lavage fluid (BALF) post-exposure.

Protocol 4.2: Administration via Intratracheal Instillation in Mice

Intratracheal (IT) instillation is a method for delivering a precise liquid bolus directly into the trachea of an anesthetized animal.^[21] It ensures that a known quantity of the compound reaches the lungs, bypassing the nasal passages.

Rationale: IT instillation is highly reproducible and requires a minimal amount of test substance. It is particularly useful for acute toxicity studies, mechanistic studies requiring a precise lung dose, and when aerosol generation is not feasible.^{[22][23]}

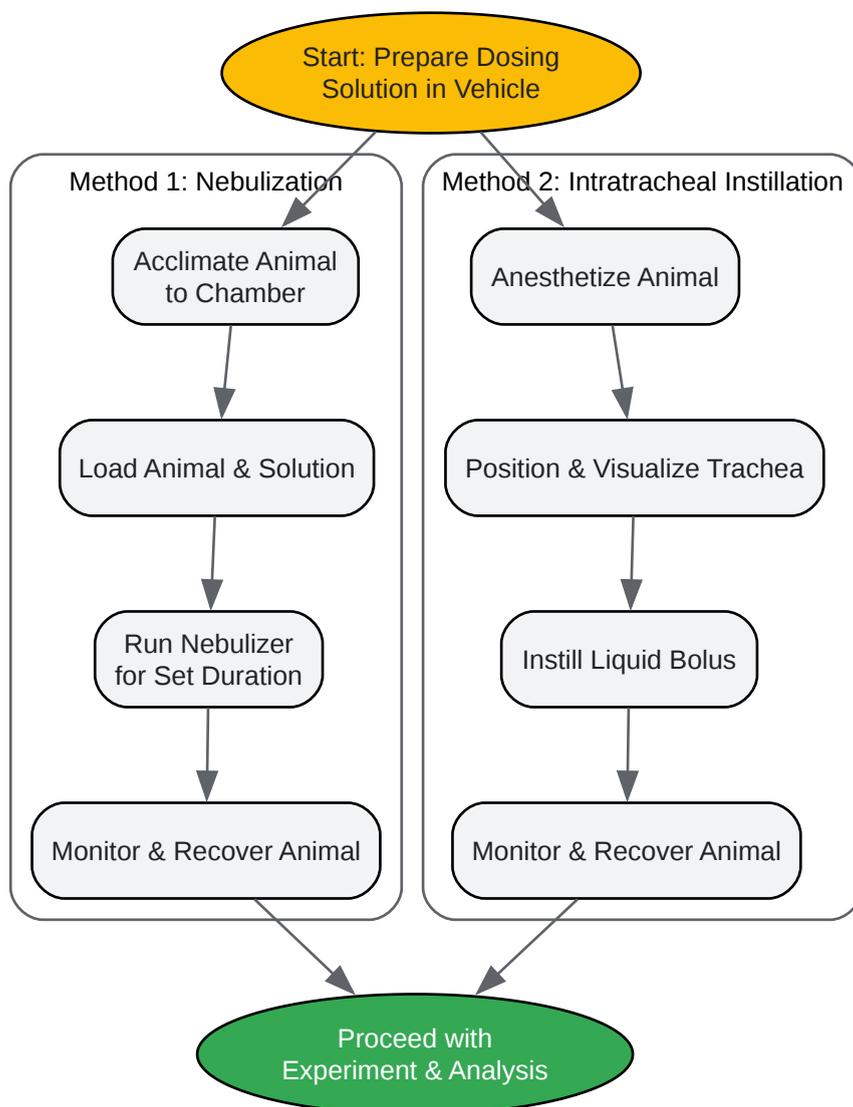
Materials:

- **Formoterol fumarate** solution (prepared in a sterile, biocompatible vehicle like saline)
- Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
- Small animal laryngoscope or a bright transilluminator
- Instillation device (e.g., 1 mL syringe with a blunt, ball-tipped gavage needle or a specialized catheter)^{[21][24]}
- Slanted board or platform to position the mouse

Step-by-Step Methodology:

- **Anesthesia:** Anesthetize the mouse using the chosen method. Confirm the appropriate level of anesthesia by checking for the absence of a pedal withdrawal reflex.
- **Positioning:** Place the anesthetized mouse in a supine position on a slanted board (~45 degrees), with its head elevated. Suspend the mouse by its upper incisors using a wire or string to keep the neck extended and the airway straight.
- **Visualization:** Gently pull the tongue to the side with forceps. Use a laryngoscope or transilluminate the neck with a bright light source to visualize the vocal cords and the tracheal opening (glottis).
- **Instillation:** Carefully guide the catheter or gavage needle through the glottis and into the trachea. Do not insert it too far to avoid puncturing the carina.
- **Injection:** Administer the liquid bolus (typically 25-50 μL for a mouse) in a single, smooth motion.^[23] A small puff of air (~100 μL) can be administered immediately after the liquid to ensure it is pushed deep into the lungs.^[24]
- **Recovery:** Remove the instillation device and place the mouse in a prone or lateral position in a clean cage for recovery. Monitor the animal until it is fully ambulatory. Keep the animal warm to prevent hypothermia.
- **Validation:** The accuracy of the instillation can be confirmed in pilot studies by instilling a small volume of a visual tracer, such as Evans blue dye, and performing a necropsy to observe the distribution in the lungs versus the esophagus and stomach.^[25]

Diagram: In Vivo Administration Workflow



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Caption: Comparative workflows for nebulization and intratracheal instillation.

Section 5: Analytical Validation of Delivery

Regardless of the delivery method, quantifying the concentration of formoterol in relevant biological matrices (e.g., plasma, lung tissue, BALF) is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for confirming successful exposure.

High-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for this purpose due to their high

sensitivity and specificity.[26][27] Given the low systemic bioavailability and potent nature of formoterol, highly sensitive methods are required to detect it in plasma.[28]

Analytical Method	Matrix	Lower Limit of Quantification (LLOQ)	Source(s)
LC-MS/MS	Human Plasma	0.05 pg/mL	[29]
LC-MS/MS	Human Plasma	0.2 pg/mL	[28][30]
HPLC-UV	Urine	~10-800 µg/mL (range)	[26]
UPLC-MS	Cell Culture Buffer	20 ng/mL	[31]

A typical workflow involves sample collection, extraction of the drug from the biological matrix (e.g., via liquid-liquid extraction or solid-phase extraction), and subsequent analysis by LC-MS/MS.[28][29]

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